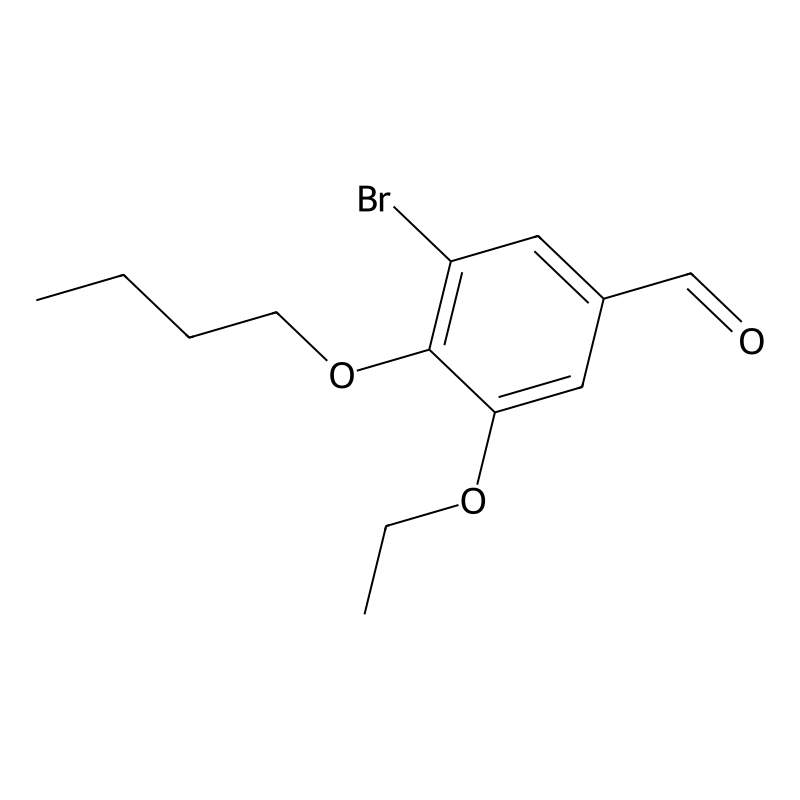

3-Bromo-4-butoxy-5-ethoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Bromo-4-butoxy-5-ethoxybenzaldehyde is an organic compound characterized by its molecular formula . It features a benzaldehyde group, which includes a formyl group (-CHO) attached to a benzene ring, along with bromine and two alkoxy substituents: a butoxy group (-O-C4H9) and an ethoxy group (-O-C2H5). This unique combination contributes to its chemical reactivity and potential applications across various fields, including medicinal chemistry and organic synthesis. The compound typically appears as a pale yellow to brown solid, with a melting point ranging from 47°C to 53°C.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted derivatives.

- Oxidation: The aldehyde functional group can be oxidized to yield carboxylic acids or other oxidized derivatives.

- Reduction: The aldehyde can also be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide are commonly used.

- Oxidation: Potassium permanganate or chromium trioxide are typical reagents.

- Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.

Major Products Formed- From Nucleophilic Substitution: Various 3-substituted derivatives of the compound.

- From Oxidation: 3-Bromo-4-butoxy-5-ethoxybenzoic acid.

- From Reduction: 3-Bromo-4-butoxy-5-ethoxybenzyl alcohol.

- From Nucleophilic Substitution: Various 3-substituted derivatives of the compound.

- From Oxidation: 3-Bromo-4-butoxy-5-ethoxybenzoic acid.

- From Reduction: 3-Bromo-4-butoxy-5-ethoxybenzyl alcohol.

Research indicates that 3-Bromo-4-butoxy-5-ethoxybenzaldehyde exhibits notable biological activities. It has been studied for its potential anticancer properties and anti-inflammatory effects. The compound is also being explored for its role in enzyme inhibition and receptor interactions, which are critical in various therapeutic contexts. Its antioxidant properties make it a candidate for further investigation in drug development aimed at combating oxidative stress-related diseases.

The synthesis of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde typically involves the bromination of 4-butoxy-5-ethoxybenzaldehyde under controlled conditions to ensure selective substitution at the desired position on the benzene ring. Common methods include:

- Bromination using Bromine or N-bromosuccinimide (NBS): This reaction often requires a catalyst such as iron or aluminum chloride to facilitate the process.

- Alkylation: Introduction of butoxy and ethoxy groups onto the benzaldehyde ring prior to bromination.

- Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to achieve the desired purity.

3-Bromo-4-butoxy-5-ethoxybenzaldehyde finds applications across various domains:

- Chemical Industry: It serves as an intermediate in synthesizing more complex organic molecules, pharmaceuticals, and agrochemicals.

- Biological Research: Used in studies involving enzyme interactions and as a probe in biochemical assays.

- Specialty Chemicals Production: Employed in creating dyes, pigments, and other industrial products.

Interaction studies involving 3-Bromo-4-butoxy-5-ethoxybenzaldehyde focus on its reactivity with biological molecules. The compound may interact with specific enzymes or receptors, altering their activity. These interactions can lead to significant biological effects, including enzyme inhibition or modulation of receptor functions, which are essential for understanding its potential therapeutic applications.

Several compounds share structural similarities with 3-Bromo-4-butoxy-5-ethoxybenzaldehyde. Notable examples include:

| Compound Name | Key Features |

|---|---|

| 3-Bromo-4-methoxybenzaldehyde | Lacks butoxy group; primarily used in similar applications. |

| 3-Bromo-4-butoxybenzaldehyde | Similar structure but without ethoxy group; used in organic synthesis. |

| 5-Bromo-2-fluoro-4-methoxybenzaldehyde | Contains fluorine; exhibits different reactivity profiles. |

| 3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde | Has a longer alkyl chain; increases hydrophobicity. |

| 3-Bromo-4-butoxy-5-hydroxybenzaldehyde | Hydroxyl group instead of ethoxy; potential for different biological activity. |

Uniqueness

The uniqueness of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde lies in its combination of both butoxy and ethoxy groups on the benzene ring. This specific arrangement influences its solubility, stability, and interaction with biological targets, differentiating it from other similar compounds that may have variations in their substituents.